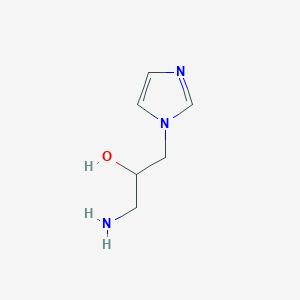

1-Amino-3-(1H-imidazol-1-YL)propan-2-OL

Description

1-Amino-3-(1H-imidazol-1-yl)propan-2-ol is a chiral amino alcohol derivative featuring an imidazole ring linked to a propanol backbone via a secondary amine group. This compound is primarily utilized as a chiral building block in pharmaceutical synthesis, particularly for the development of enantiomerically enriched ionic liquids, drug intermediates, and bioactive molecules . Its structural versatility arises from the presence of both amino and hydroxyl groups, enabling functionalization through alkylation, acylation, or coordination chemistry.

Properties

IUPAC Name |

1-amino-3-imidazol-1-ylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c7-3-6(10)4-9-2-1-8-5-9/h1-2,5-6,10H,3-4,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLIJMUJLJBZDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112086-60-9 | |

| Record name | 1-amino-3-(1H-imidazol-1-yl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-3-(1H-imidazol-1-yl)propan-2-ol can be synthesized through several methods. One common approach involves the Debus-Radziszewski synthesis, which is a multi-component reaction involving glyoxal, ammonia, and formaldehyde . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Additionally, the compound can be prepared from alpha halo-ketones through nucleophilic substitution reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods typically utilize optimized reaction conditions, such as controlled temperature and pressure, to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(1H-imidazol-1-yl)propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various imidazole derivatives, amine derivatives, and substituted imidazoles, which have significant applications in pharmaceuticals and chemical research .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C₆H₁₁N₃O

SMILES Notation: C1=CN(C=N1)CC(CN)O

InChI Key: IPLIJMUJLJBZDZ-UHFFFAOYSA-N

The compound features an imidazole ring, which is known for its biological activity and ability to form hydrogen bonds, making it valuable in drug design and synthesis.

Medicinal Chemistry

1-Amino-3-(1H-imidazol-1-yl)propan-2-ol has been studied for its potential as a pharmacological agent. It is structurally related to various biologically active compounds, particularly those targeting enzyme inhibition and receptor modulation.

Case Study: Anti-Asthma Agents

Research has indicated that derivatives of imidazole compounds, including this compound, exhibit anti-asthmatic properties. A notable patent describes the synthesis of N-[3-(1H-imidazol-1-yl)phenyl]-4-(substituted)-2-pyrimidinamines, where the imidazole moiety plays a critical role in enhancing therapeutic efficacy against asthma .

Polymer Science

This compound has been utilized in the synthesis of pH-sensitive polymers. For example, it has been incorporated into polyaspartamide derivatives to create materials that respond to changes in pH, which is crucial for targeted drug delivery systems.

Data Table: Properties of pH-Sensitive Polyaspartamide Derivatives

| Polymer Type | Composition | pH Sensitivity | Application |

|---|---|---|---|

| Polyaspartamide Derivative 1 | Grafted with this compound | pH-responsive | Drug delivery |

| Polyaspartamide Derivative 2 | Grafted with hydrophobic groups | Enhanced stability | Intracellular targeting |

Research published in Macromolecular Bioscience demonstrated the effectiveness of these polymers in enhancing cellular uptake and facilitating endosomal escape during drug delivery .

Biochemical Research

The compound's ability to form hydrogen bonds makes it a candidate for use in biochemical assays and sensor development. Its derivatives have been explored for their role as molecular sensors capable of detecting specific biomolecules.

Case Study: Molecular Sensors

Imidazole derivatives have been reported as effective receptors for enantioselective recognition of amino acids, showcasing their potential utility in biochemical sensing applications .

Mechanism of Action

The mechanism of action of 1-Amino-3-(1H-imidazol-1-yl)propan-2-ol involves its interaction with specific molecular targets. For instance, in antifungal applications, the compound inhibits the synthesis of sterols in fungi by binding to the heme cofactor of cytochrome P450-dependent 14α-lanosterol demethylase . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-amino-3-(1H-imidazol-1-yl)propan-2-ol with analogs sharing the imidazole-propanol scaffold, focusing on structural variations, physicochemical properties, and applications.

Imidazole-Propanol Derivatives with Varied Substituents

Table 1: Key Structural and Physicochemical Comparisons

Functional Group Analysis

- Amino Group Impact: The presence of the amino group in this compound distinguishes it from non-amino analogs like 1-(1H-imidazol-1-yl)propan-2-ol.

- In contrast, benzyl or methoxybenzyl substituents (as in compound 21 from ) improve lipophilicity, favoring membrane penetration in drug candidates .

Biological Activity

1-Amino-3-(1H-imidazol-1-yl)propan-2-ol (commonly referred to as imidazole derivative) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Information:

- IUPAC Name: 1-amino-3-(1H-imidazol-1-yl)-2-propanol

- CAS Number: 112086-60-9

- Molecular Formula: C6H11N3O

- Molecular Weight: 143.17 g/mol

The compound features an imidazole ring, which is known for its biological significance in various biochemical processes. Its structure allows for interactions with biological macromolecules, potentially influencing cellular functions.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of imidazole derivatives with amino alcohols. The general approach includes:

- Refluxing imidazole with propanediol in the presence of catalysts.

- Purification through crystallization or chromatography to obtain high-purity samples suitable for biological testing.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. The following findings summarize key research outcomes:

In vitro assays have demonstrated that certain derivatives exhibit selective cytotoxicity against specific cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against multidrug-resistant strains:

These findings indicate that this compound may serve as a scaffold for developing new antimicrobial agents capable of overcoming resistance mechanisms.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of DNA synthesis: Similar imidazole derivatives have been shown to interfere with nucleic acid synthesis in cancer cells.

- Disruption of cell membrane integrity: Antimicrobial activity may stem from the ability to disrupt bacterial cell membranes.

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of various imidazole derivatives on glioblastoma cells. Results indicated that certain compounds significantly reduced cell viability and induced apoptosis, suggesting their potential as therapeutic agents in treating aggressive tumors.

Case Study 2: Antimicrobial Resistance

Research focused on the efficacy of imidazole derivatives against resistant Staphylococcus aureus strains demonstrated that some compounds retained activity even against strains resistant to conventional antibiotics, underscoring their importance in addressing antibiotic resistance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.